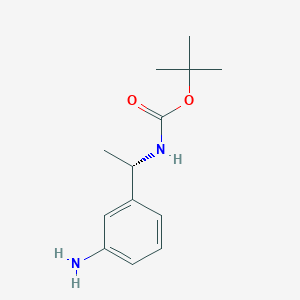

叔丁基(S)-(1-(3-氨基苯基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl carbamate” involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis

The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers . The CO2 gas that forms during the reaction should be allowed to escape .Physical and Chemical Properties Analysis

“tert-Butyl carbamate” is a white to slightly yellow needle-like solid . It has a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学研究应用

有机合成应用

对叔丁基(S)-(1-(3-氨基苯基)乙基)氨基甲酸酯及其相关化合物合成及应用的研究揭示了其在有机化学中的重要性,特别是在生物活性化合物和中间体的合成中。例如,Bingbing Zhao 等人 (2017) 开发了一种用于与叔丁基 (S)-(1-(3-氨基苯基)乙基)氨基甲酸酯密切相关的、重要的中间体的快速合成方法,证明了其在合成奥美替尼 (AZD9291) 等化合物的效用,这是药物化学领域的一项重大成就 (Zhao 等人,2017)。

酶促动力学拆分

在手性化学领域,Leandro Piovan 等人 (2011) 研究了叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分。该研究展示了酶介导反应产生旋光纯对映异构体的潜力,证明了该化合物作为合成手性有机硒化物和有机碲化物的关键中间体的作用 (Piovan 等人,2011)。

不对称合成

进一步强调该化合物在不对称合成中的用途,J. Yang 等人 (2009) 描述了不对称曼尼希反应以合成叔丁基 (1S,2S)-2-甲基-3-氧代-1-苯基丙基氨基甲酸酯,突出了其在产生手性氨基羰基化合物中的作用。这个过程强调了叔丁基 (S)-(1-(3-氨基苯基)乙基)氨基甲酸酯衍生物在创建复杂的对映体纯分子中的重要性 (Yang 等人,2009)。

化学选择性转化

M. Sakaitani 和 Y. Ohfune (1990) 探索了涉及叔丁基二甲基甲硅烷基氨基甲酸酯的化学选择性转化,证明了叔丁基 (S)-(1-(3-氨基苯基)乙基)氨基甲酸酯衍生物在有机合成中的多功能性。他们的工作提供了对氨基保护基团转化的见解,说明了该化合物在合成策略中的效用 (Sakaitani 和 Ohfune,1990)。

脱保护研究

在一项专注于脱保护的研究中,Bryan Li 等人 (2006) 强调了使用磷酸水溶液作为脱保护叔丁基氨基甲酸酯的温和试剂,包括叔丁基 (S)-(1-(3-氨基苯基)乙基)氨基甲酸酯衍生物。这项研究对于理解合成有机化学中的选择性脱保护策略至关重要,它提供了一种更安全、更高效的方法 (Li 等人,2006)。

作用机制

Target of Action

“tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate” is a carbamate compound . Carbamates are known to interact with several targets, including enzymes like acetylcholinesterase . .

Mode of Action

Carbamates, in general, are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . This inhibition can lead to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase . This inhibition disrupts the normal function of the nervous system.

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially affect the action of carbamates .

属性

IUPAC Name |

tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2690760.png)

![5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2690761.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide](/img/structure/B2690769.png)

![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)

![[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE](/img/structure/B2690777.png)